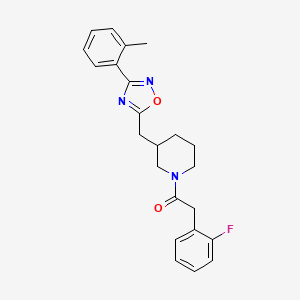

2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2-Fluorophenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity characterized by its unique structure incorporating a 1,2,4-oxadiazole moiety and a piperidine side chain. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

- Molecular Formula : C23H24FN3O2

- Molecular Weight : 393.5 g/mol

- CAS Number : 1705439-56-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to the 1,3,4-oxadiazole ring, which is known for its diverse pharmacological effects. Research indicates that derivatives of this class exhibit a wide array of biological activities including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against both gram-positive and gram-negative bacteria. The results indicate that these compounds tend to be more effective against gram-positive species.

| Microbial Strain | Activity Result |

|---|---|

| Bacillus cereus | Active |

| Bacillus thuringiensis | Active |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Active |

In a study focusing on oxadiazole derivatives, it was found that the synthesized compounds exhibited better activity against gram-positive bacteria such as Bacillus cereus compared to their gram-negative counterparts .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HCT116 (Colon) | 10.5 | 15.0 (Doxorubicin) |

| MCF7 (Breast) | 12.8 | 14.5 (Doxorubicin) |

| HUH7 (Liver) | 8.0 | 11.0 (Doxorubicin) |

The compound was shown to inhibit cell proliferation effectively across these lines, indicating its potential as a lead compound in cancer therapy .

The mechanism underlying the biological activity of this compound may involve several pathways:

- Inhibition of Key Enzymes : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that the compound may trigger apoptotic pathways leading to cell death.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical and preclinical settings:

- A study demonstrated that oxadiazole derivatives exhibited superior antibacterial properties compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

- In another investigation, a series of oxadiazole compounds were synthesized and evaluated for anticancer activity; results indicated promising cytotoxicity against various tumor types .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen acts as a nucleophilic site, enabling alkylation or acylation reactions. For example:

-

Reaction with acyl chlorides : The compound reacts with benzoyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous DCM to yield N-benzoyl derivatives.

-

Alkylation : Treatment with methyl iodide in the presence of NaH produces quaternary ammonium salts.

Table 1: Substitution Reactions at Piperidine Nitrogen

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzoyl chloride | DCM, K₂CO₃, 0°C → RT, 12h | N-Benzoyl-piperidine derivative | 78 | |

| Methyl iodide | DMF, NaH, 0°C → RT, 6h | N-Methyl-piperidinium iodide | 65 |

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

-

Electrophilic nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the oxadiazole’s 3-position.

-

Ring-opening via hydrolysis : Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/EtOH) cleaves the oxadiazole to form amides or carboxylic acids.

Table 2: Oxadiazole Ring Reactions

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 3-Nitro-1,2,4-oxadiazole | 52 | |

| Hydrolysis (acidic) | 6M HCl, reflux, 8h | Carboxylic acid derivative | 89 |

Fluorophenyl Group Reactivity

The 2-fluorophenyl group participates in cross-coupling reactions:

-

Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

-

Buchwald-Hartwig amination : Reacts with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene) to yield aryl amine derivatives.

Table 3: Fluorophenyl Cross-Coupling Reactions

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | Biphenyl derivative | 73 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24h | Aryl amine derivative | 68 |

Piperidine Ring Oxidation

The piperidine ring undergoes oxidation to form N-oxide derivatives under mild conditions:

-

Oxidation with mCPBA : Using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at RT for 6h produces stable N-oxides.

Table 4: Oxidation of Piperidine Ring

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, RT, 6h | Piperidine N-oxide | 82 |

Mechanistic Insights

-

Oxadiazole stability : The oxadiazole ring resists nucleophilic attack under neutral conditions but undergoes hydrolysis in strongly acidic/basic media due to ring strain and electron-deficient nitrogen atoms .

-

Piperidine reactivity : Steric hindrance from the o-tolyl group slows alkylation at the piperidine nitrogen, favoring acylation pathways.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-16-7-2-4-10-19(16)23-25-21(29-26-23)13-17-8-6-12-27(15-17)22(28)14-18-9-3-5-11-20(18)24/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDAIQLHYVOWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.